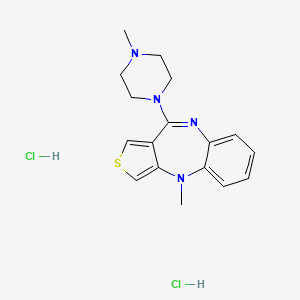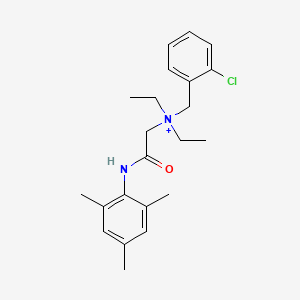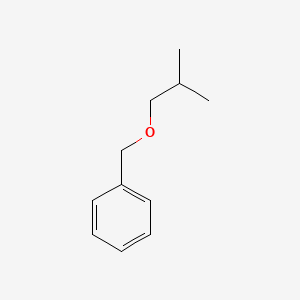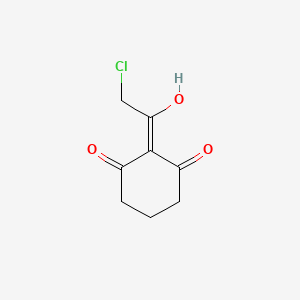
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is a chemical compound with the molecular formula C8H9ClO3 It is a derivative of cyclohexane-1,3-dione and features a chloro and hydroxyethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with chloroacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-1-oxoethylidene)cyclohexane-1,3-dione.
Reduction: Formation of 2-(2-Hydroxyethylidene)cyclohexane-1,3-dione.
Substitution: Formation of 2-(2-Aminoethylidene)cyclohexane-1,3-dione or 2-(2-Mercaptoethylidene)cyclohexane-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential amino acids in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
- 2-(4-(Methyl sulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione
- 2-(2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl)cyclohexane-1,3-dione
Uniqueness
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
99483-05-3 |
|---|---|
Molekularformel |
C8H9ClO3 |
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-(2-chloro-1-hydroxyethylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h12H,1-4H2 |
InChI-Schlüssel |
GEFJMJGHCINHAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C(CCl)O)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


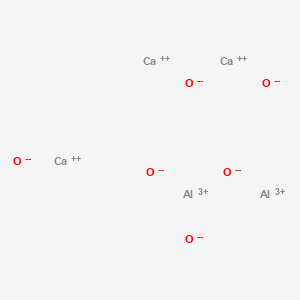


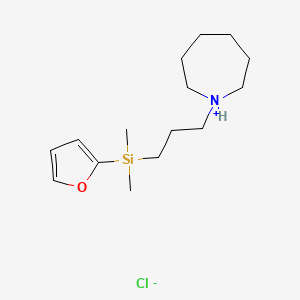
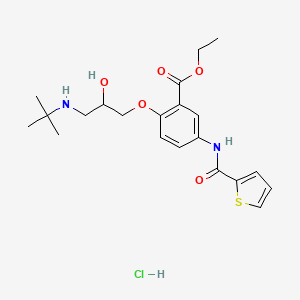


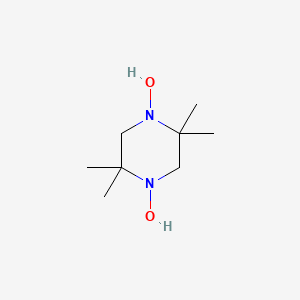
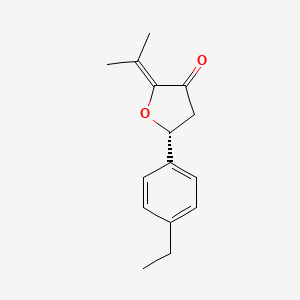
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)

